3-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

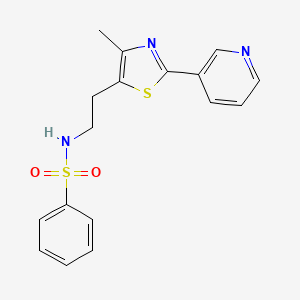

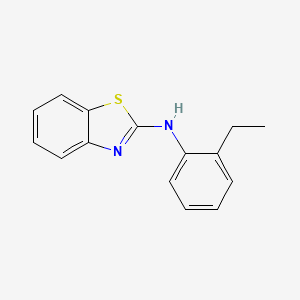

This compound is a fentanyl analogue . Fentanyl analogues are a group of compounds developed by pharmaceutical companies for legitimate medical use, and some have been sold as designer drugs . The molecular formula of this compound is C20H26N2OS, and it has a molecular weight of 342.5.

Synthesis Analysis

Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a phenyl group, and a thiophene group. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications

Forensic Toxicology Applications

Compounds related to 3-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide have been studied for their analytical challenges in forensic toxicology, particularly due to the presence of cis and trans stereoisomers, which can have different potencies and very low concentrations in the blood after use. A method was developed using liquid chromatography-high-resolution mass spectrometry for the analysis of these substances in blood specimens, which is crucial for forensic toxicology laboratories to detect substances in driving under the influence of drugs and postmortem cases (Fogarty, Papsun, & Logan, 2018).

Neuroprotective Applications

Another research avenue explores the neuroprotective properties of compounds structurally related to 3-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide. For instance, one compound was identified as a potent and selective N-methyl-D-aspartate (NMDA) antagonist, which is critical in neuroprotection against glutamate toxicity. This compound shows promise as a neuroprotective agent, potentially lacking the side effects of nonselective competitive and channel-blocking NMDA antagonists (Chenard et al., 1995).

Anticancer Activity

Research on derivatives of 3-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide has also ventured into anticancer activities. For example, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides were prepared and showed significant antiproliferative activity against human carcinoma cell lines. These findings suggest that modifications to the core structure can lead to potent anticancer agents, indicating the versatility of this chemical framework in designing new therapeutic agents (El Rayes et al., 2019).

Inhibitor and Antagonist Applications

Compounds structurally related to 3-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide have been investigated for their potential as inhibitors or antagonists in different biological contexts. For instance, studies have explored their roles in inhibiting membrane-bound phospholipase A2, which is relevant in reducing the size of myocardial infarction, suggesting therapeutic applications in cardiovascular diseases (Oinuma et al., 1991).

Safety and Hazards

Future Directions

The development of new synthetic methods and the discovery of novel drugs are important tasks for scientists in the field of medicinal chemistry . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction , and thus, this compound could potentially be a part of future research in this field.

Mechanism of Action

Target of Action

The primary target of this compound is the body’s opioid receptors , which are found in areas of the brain that control pain and emotions . Specifically, it selectively binds to the mu-receptor in the central nervous system (CNS), similar to other opioids like morphine or heroin .

Mode of Action

The compound works by binding to these opioid receptors. This binding mimics the action of endogenous opioids, effectively blocking the transmission of pain signals to the brain and altering the brain’s perception of pain .

Biochemical Pathways

The metabolism of this compound can be anticipated to generally involve reactions like hydrolysis , hydroxylation (and further oxidation steps), N- and O-dealkylation and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

The pharmacokinetics of this compound, like other fentanyl analogs, involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that one significant metabolite of fentanyl analogs is a phenolic derivative hydroxylated at the 4-position of the phenylethyl moiety of fentanyl .

Result of Action

The result of the compound’s action is a significant reduction in the perception of pain, due to its interaction with the opioid receptors in the CNS. This can lead to feelings of euphoria and relaxation. It can also lead to harmful effects such as respiratory depression, addiction, and in severe cases, death .

properties

IUPAC Name |

3-phenyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2OS/c23-20(9-8-17-5-2-1-3-6-17)21-15-18-10-12-22(13-11-18)16-19-7-4-14-24-19/h1-7,14,18H,8-13,15-16H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLPTBZTZJTEEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2993710.png)

![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((3,3,3-trifluoropropyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2993711.png)

![N-(2,5-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2993714.png)

![(4-ethoxyphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2993715.png)

![6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine](/img/structure/B2993716.png)

![2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2993717.png)

![2,5-Dimethyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide](/img/structure/B2993728.png)

![7-benzyl-8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2993729.png)